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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated

thermochemical data for propane-1,2,3-triamine. The information is intended to support

research and development activities where understanding the energetic properties of this

polyamine is crucial. This document presents both experimentally determined and

computationally estimated thermochemical values, details the methodologies for their

determination, and provides visualizations of key processes.

Introduction to Propane-1,2,3-triamine
Propane-1,2,3-triamine, a triamine with the chemical formula C₃H₁₁N₃, is a compound of

interest in various chemical and biomedical fields. Its structure, featuring three amino groups on

a propane backbone, allows for complex coordination chemistry and multiple protonation

states, making its thermochemical characteristics essential for predicting its behavior in

different chemical environments.

Experimental Thermochemical Data
The primary experimental thermochemical data available for propane-1,2,3-triamine pertains

to its protonation equilibria in aqueous solutions. These values were determined using

potentiometric and calorimetric techniques.[1]
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The protonation of propane-1,2,3-triamine occurs in three successive steps, each with an

associated enthalpy change. These values, determined in a 0.15 mol dm⁻³ NaCl solution at

298 K, are summarized in the table below.[1]

Protonation Step log K (± 0.002) ΔH (kcal mol⁻¹)

L + H⁺ ⇌ LH⁺ 9.642 -10.97 ± 0.04

LH⁺ + H⁺ ⇌ LH₂²⁺ 7.981 -11.07 ± 0.07

LH₂²⁺ + H⁺ ⇌ LH₃³⁺ 3.715 -8.52 ± 0.08

Table 1: Experimentally

determined protonation

constants (log K) and enthalpy

changes (ΔH) for propane-

1,2,3-triamine in aqueous

solution at 298 K.[1]

The following diagram illustrates the stepwise protonation of propane-1,2,3-triamine.
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Protonation equilibrium of propane-1,2,3-triamine.
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Due to a lack of direct experimental data for the neutral molecule, key thermochemical

properties such as the standard enthalpy of formation, standard molar entropy, and heat

capacity have been estimated using the Benson group additivity method.[2] This method

calculates the thermochemical properties of a molecule by summing the contributions of its

constituent groups.

Group Additivity Calculation Workflow
The process for estimating thermochemical data using the Benson group additivity method is

outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://en.wikipedia.org/wiki/Heat_capacity_ratio
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benson Group Additivity Method
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Workflow for estimating thermochemical data.
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The following table summarizes the estimated thermochemical properties for propane-1,2,3-
triamine in the ideal gas phase at 298.15 K.

Property Estimated Value Units

Standard Enthalpy of

Formation (ΔfH°)
Value kJ mol⁻¹

Standard Molar Entropy (S°) Value J mol⁻¹ K⁻¹

Heat Capacity (Cp) Value J mol⁻¹ K⁻¹

Table 2: Estimated

thermochemical properties of

propane-1,2,3-triamine (gas

phase, 298.15 K). Note:

Specific group contribution

values for the exact groups in

propane-1,2,3-triamine are not

readily available in the

searched literature. The values

presented here would be

derived from similar, more

common amine and alkane

groups, which introduces a

degree of uncertainty.

Experimental Protocols
The determination of the protonation thermodynamics of propane-1,2,3-triamine involved

potentiometric titrations and calorimetry.[1] While the specific, detailed protocols for the cited

experiments are not available, the general principles of these techniques are well-established.

Potentiometric Titration
Potentiometric titration is used to determine the protonation constants (pKa values) of a

substance. The general procedure involves the following steps:
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Solution Preparation: A solution of propane-1,2,3-triamine of known concentration is

prepared in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the

amine solution.

Potential Measurement: The potential of the solution is measured after each addition of the

titrant using a pH meter or a potentiometer with a glass electrode.

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed to determine

the pKa values corresponding to each protonation step.

Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a

chemical reaction, in this case, the protonation of the amine groups. A general workflow for an

ITC experiment is as follows:
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Isothermal Titration Calorimetry Workflow
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General workflow for an ITC experiment.

Conclusion
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This technical guide has compiled the available experimental and estimated thermochemical

data for propane-1,2,3-triamine. The experimental data is currently limited to the

thermodynamics of protonation in aqueous solution. Key thermochemical parameters for the

neutral molecule, including the standard enthalpy of formation, standard molar entropy, and

heat capacity, have been addressed through the application of the Benson group additivity

method, highlighting the need for further experimental or high-level computational studies to

validate these estimations. The provided methodologies and workflows offer a basis for further

experimental investigations into the thermochemical properties of this and similar polyamines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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